molecular formula C15H13N B3046221 N-(3-Phenylprop-2-yn-1-yl)aniline CAS No. 121194-51-2

N-(3-Phenylprop-2-yn-1-yl)aniline

Cat. No.: B3046221
CAS No.: 121194-51-2
M. Wt: 207.27 g/mol
InChI Key: JRTPBTUTTLIBEZ-UHFFFAOYSA-N
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Description

N-(3-Phenylprop-2-yn-1-yl)aniline is an organic compound characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylprop-2-yn-1-yl)aniline typically involves the reaction of aniline with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Phenylprop-2-yn-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the propynyl chain.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Phenylprop-2-yn-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Phenylprop-2-yn-1-yl)aniline involves its ability to undergo radical ipso-cyclization reactions. The compound can form reactive intermediates that participate in cyclization pathways, leading to the formation of spirocyclic structures . These reactions are facilitated by the presence of radical initiators and specific reaction conditions.

Comparison with Similar Compounds

  • N-(3-Phenyl-2-propyn-1-yl)aniline
  • N-(1,3-Diphenylprop-2-yn-1-yl)aniline

Comparison: N-(3-Phenylprop-2-yn-1-yl)aniline is unique due to its specific structural arrangement, which allows for selective cyclization reactions and the formation of spirocyclic products. Similar compounds may have variations in the substitution pattern or the length of the propynyl chain, leading to different reactivity and applications .

Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTPBTUTTLIBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558179
Record name N-(3-Phenylprop-2-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121194-51-2
Record name N-(3-Phenylprop-2-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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